

An In-depth Technical Guide on the Toxicological Profile of n-Octyl Acetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octyl acetate (CAS No. 112-14-1) is an organic ester with a characteristic fruity (orange-like) aroma.[1][2] It is utilized as a fragrance ingredient in cosmetics and personal care products, and as a flavoring agent in the food industry.[2][3] This widespread use necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the available toxicological data for n-octyl acetate, including detailed experimental protocols for key studies and an exploration of its metabolic fate. Due to the limited availability of data for some endpoints, information from structurally similar compounds, such as other alkyl acetates and 1-octanol, has been included to provide a more complete assessment of potential hazards.

Toxicological Data

The toxicological data for n-**octyl acetate** and its structural analogs are summarized in the following tables.

Table 1: Acute Toxicity Data



Substance	Test	Species	Route	Value	Reference
n-Octyl Acetate	LD50	Rat	Oral	3,000 mg/kg	[4]
n-Octyl Acetate	LD50	Rabbit	Dermal	> 5,000 mg/kg	[4][5]
n-Octyl Acetate	LC50	Rat	Inhalation	No data available	[6]
n-Butyl Acetate	LD50	Rat	Oral	10,800 mg/kg	[7]
n-Butyl Acetate	LC50	Rat	Inhalation	390 ppm (4 hours)	[7]
n-Butyl Acetate	LD50	Rabbit	Dermal	> 17,600 mg/kg	[7]
Isoamyl Acetate	LD50	Rat	Oral	16,600 mg/kg	[8]
Isoamyl Acetate	LD50	Rabbit	Dermal	> 5,000 mg/kg	[8]
1-Octanol	LD50	Rat	Oral	> 3,200 mg/kg	[9]
1-Octanol	LD50	Mouse	Oral	1,790 mg/kg	[9]

Table 2: Irritation and Sensitization Data



Substance	Test	Species	Result	Reference
n-Octyl Acetate	Skin Irritation	Rabbit	Data suggests slight irritation	[4]
n-Octyl Acetate	Eye Irritation	Rabbit	No specific data, but general irritation is a potential hazard	[6]
n-Octyl Acetate	Skin Sensitization	-	No data available	[5]
n-Butyl Acetate	Skin Irritation	Rabbit	Moderate irritant (Draize test)	[7]
n-Butyl Acetate	Eye Irritation	Rabbit	Moderate irritant	[7]
Isoamyl Acetate	Skin Irritation	Human	Can cause dermatitis with prolonged contact	[10]
Isoamyl Acetate	Eye Irritation	Human	Irritation at 950 ppm for 30 minutes	[10]
1-Octanol	Skin Irritation	-	No irritant effect	[9]
1-Octanol	Eye Irritation	-	Irritating effect	[9]

Table 3: Repeated Dose Toxicity Data



Substanc e	Test Duration	Species	Route	NOAEL	Effects Observed at Higher Doses	Referenc e
n-Butyl Acetate	13 weeks	Rat	Inhalation	500 ppm	Decreased body weight, reduced feed consumptio n, degenerati on of olfactory epithelium	[11]
Isobutanol (metabolite of isobutyl acetate)	13 weeks	Rat	Oral (gavage)	316 mg/kg/day	Hypoactivit y and ataxia at 1000 mg/kg/day	[12]

Table 4: Genotoxicity and Carcinogenicity Data

Substance	Test	Result	Reference
n-Octyl Acetate	Genotoxicity	No data available	[4][5]
n-Octyl Acetate	Carcinogenicity	No data available	[4][5]
Isoamyl Acetate	Ames Test	Negative	[13]
Isoamyl Acetate	DNA Repair (E. coli, B. subtilis)	Negative	[10]
Isobutyl Acetate	In vitro Mutagenicity	Not genotoxic	[12]
Isobutanol (metabolite of isobutyl acetate)	In vivo Mouse Micronucleus	Negative	[12]



Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of study results.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

The acute oral toxicity is determined using the Up-and-Down Procedure to minimize animal usage. A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If it perishes, the subsequent dose is lower. This continues until the criteria for stopping the test are met. Observations for signs of toxicity are made for at least 14 days. This method provides a point estimate of the LD50 and its confidence interval.

Draize Test for Skin and Eye Irritation (OECD 404 & 405)

For skin irritation, the test substance is applied to a small patch of shaved skin on a rabbit and covered with a gauze patch. For eye irritation, the substance is instilled into the conjunctival sac of one eye. The animals are observed for signs of irritation such as erythema, edema, and corneal opacity at specified intervals over a period of up to 14 days. The severity of the reactions is scored to determine the irritation potential.

Local Lymph Node Assay (LLNA) for Skin Sensitization (OECD 429)

The LLNA assesses the potential of a substance to cause skin sensitization by measuring lymphocyte proliferation in the auricular lymph nodes draining the site of application. The test substance is applied to the ears of mice for three consecutive days. On day five, the mice are injected with a radiolabelled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating cells. The draining lymph nodes are then excised, and the level of radioactivity is measured. A stimulation index of three or greater is indicative of a sensitizing potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (e.g.,



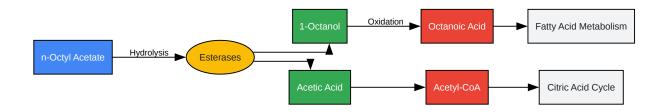
histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted to assess the mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test evaluates the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test substance. After exposure, the cells are treated with a cytokinesis inhibitor (cytochalasin B) to allow for the identification of cells that have completed one cell division. The cells are then harvested, stained, and examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Metabolic and Signaling Pathways Metabolic Pathway of n-Octyl Acetate

n-**Octyl acetate** is expected to be readily hydrolyzed in the body by esterases into its constituent parts: 1-octanol and acetic acid.[14] Both of these metabolites have well-characterized metabolic fates. 1-octanol is oxidized to octanoic acid, which can then enter the fatty acid metabolism pathway. Acetic acid is converted to acetyl-CoA and enters the citric acid cycle.



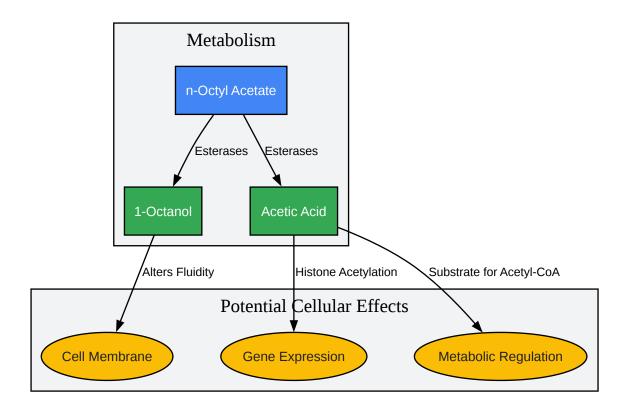
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Metabolism of n-octyl acetate to 1-octanol and acetic acid.

Hypothesized Signaling Pathway Interactions



Specific signaling pathways directly affected by n-**octyl acetate** have not been extensively studied. However, based on its metabolic products, we can hypothesize potential interactions. Acetic acid, as a short-chain fatty acid, can influence cellular signaling through various mechanisms, including histone acetylation and activation of G-protein coupled receptors. 1-octanol can affect cell membrane fluidity and potentially interact with membrane-bound receptors and ion channels.



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Potential cellular effects of n-octyl acetate metabolites.

Discussion and Data Gaps

The available toxicological data for n-**octyl acetate** is limited, particularly for chronic endpoints such as carcinogenicity, and for specific endpoints like inhalation toxicity and skin sensitization. The acute toxicity of n-**octyl acetate** appears to be low via the oral and dermal routes. Based on data from structural analogs like n-butyl acetate and isoamyl acetate, it is likely to be a mild to moderate skin and eye irritant.[7][10]



The primary metabolic pathway is anticipated to be hydrolysis to 1-octanol and acetic acid. The toxicity of these metabolites is well-understood. 1-octanol has moderate acute oral toxicity and is an eye irritant.[9] Acetic acid is a known irritant.

Significant data gaps exist for genotoxicity and carcinogenicity. While shorter-chain acetates and their alcohol metabolites have generally not shown genotoxic potential in standard assays, the absence of data for n-**octyl acetate** represents a notable uncertainty. Long-term carcinogenicity studies are also lacking.

Conclusion

n-**Octyl acetate** exhibits low acute toxicity. Based on its predicted metabolism and data from related compounds, it is likely to be a mild to moderate irritant. However, the lack of data on inhalation toxicity, skin sensitization, genotoxicity, and carcinogenicity highlights the need for further investigation to fully characterize its toxicological profile. The information presented in this guide, including the detailed experimental protocols and metabolic pathways, provides a robust foundation for researchers and professionals in the field of drug development and chemical safety assessment to understand the current state of knowledge and to identify areas for future research.

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